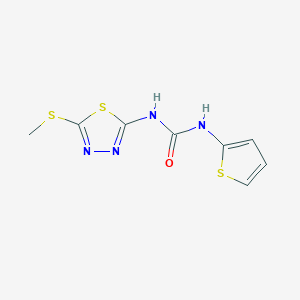

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

描述

Historical Development of Thiadiazole-Thiophene Hybrid Molecules

The exploration of thiadiazole-thiophene hybrid molecules emerged from foundational work in heterocyclic chemistry during the mid-20th century. Thiadiazoles, characterized by a five-membered ring containing two nitrogen and one sulfur atom, were first synthesized in the 1950s as part of efforts to develop novel antimicrobial agents. The integration of thiophene—a sulfur-containing aromatic ring—into these frameworks gained traction in the 1980s, driven by observations that such hybrids exhibited enhanced electronic properties and biological activity compared to their parent compounds. Early methodologies relied on cyclocondensation reactions, such as the Hantzsch synthesis, which facilitated the formation of thiadiazole cores through interactions between thioamides and α-halo ketones.

By the 2000s, advances in regioselective functionalization enabled precise modifications of thiadiazole-thiophene hybrids. For example, the introduction of methylthio groups at specific positions was shown to modulate electron density, thereby influencing interactions with biological targets. These developments laid the groundwork for modern synthetic strategies, including multicomponent reactions and catalytic heterocyclization, which prioritize atom economy and scalability.

Significance in Heterocyclic Medicinal Chemistry

Thiadiazole-thiophene hybrids occupy a critical niche in medicinal chemistry due to their unique electronic and steric properties. The electron-deficient thiadiazole ring facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the thiophene moiety enhances lipophilicity, improving membrane permeability. This dual functionality has enabled the development of compounds with broad-spectrum pharmacological activities, ranging from anticancer to antimicrobial effects.

A key structural feature of 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is its urea bridge, which introduces hydrogen-bonding capabilities. This bridge stabilizes interactions with targets such as dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Comparative studies have demonstrated that urea-containing hybrids exhibit superior binding affinities compared to non-urea analogs, underscoring the importance of this functional group in drug design.

Molecular Hybridization Principles in Development

The design of this compound exemplifies molecular hybridization—a strategy that merges pharmacophoric motifs from distinct bioactive scaffolds. This approach aims to synergize favorable properties while mitigating limitations such as toxicity and resistance. In this compound, the thiadiazole and thiophene units are conjugated via a urea linker, creating a hybrid with enhanced target selectivity and metabolic stability compared to individual components.

Modern synthetic workflows for such hybrids emphasize modularity, allowing rapid diversification of substituents to optimize activity. For instance, varying the methylthio group’s position on the thiadiazole ring has been shown to fine-tune inhibitory potency against specific cancer cell lines. These principles underscore the compound’s role as a versatile scaffold in next-generation drug discovery.

属性

IUPAC Name |

1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS3/c1-14-8-12-11-7(16-8)10-6(13)9-5-3-2-4-15-5/h2-4H,1H3,(H2,9,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVAFHUIMUQKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can be synthesized via multiple synthetic routes. One typical method involves the reaction of thiourea with a thiadiazole derivative under controlled temperature and solvent conditions. Solvents like dichloromethane or ethanol are commonly used, and the reactions are often catalyzed by acidic or basic reagents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification steps such as crystallization or chromatography to isolate the desired compound efficiently.

化学反应分析

Methylthio Group (-SCH₃)

The methylthio substituent undergoes oxidation and nucleophilic substitution:

Table 2: Methylthio Group Reactions

-

Oxidation with H₂O₂ produces sulfoxides/sulfones, altering electronic properties and biological activity .

-

Halogenation enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Urea Moiety (-NHCONH-)

The urea linkage participates in hydrolysis and hydrogen bonding:

Table 3: Urea Reactivity

-

Hydrolysis under acidic conditions cleaves the urea bond, yielding amine and isocyanate fragments .

-

Hydrogen bonding enhances binding to biological targets like kinases .

Interaction with Biological Targets

The compound exhibits targeted reactivity in biochemical systems:

Table 4: Biological Interactions

| Target | Interaction Mechanism | Functional Outcome | Reference |

|---|---|---|---|

| PI3K/Akt pathway | Inhibition via phosphorylation | Apoptosis in leukemia cells | |

| Bacterial enzymes | Thiol group coordination | Antimicrobial activity |

-

Inhibits PI3K/Akt signaling in chronic myeloid leukemia (K562 cells) with IC₅₀ = 0.038 μM .

-

Coordination with bacterial thiol enzymes disrupts microbial growth .

Stability and Degradation

Key Findings :

-

Thermal stability : Decomposes above 250°C (melting point unreported) .

-

Photodegradation : UV light induces cleavage of the thiadiazole-thiophene bond .

-

pH sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

Comparative Reactivity of Analogues

Table 5: Analogues and Reactivity Differences

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Several studies have indicated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has also demonstrated antifungal activity against various strains, making it useful in treating fungal infections .

Anticancer Potential

Research has highlighted the potential of thiadiazole derivatives in oncology:

- Cell Line Studies : Studies involving HepG2 (liver cancer) and A549 (lung cancer) cell lines have shown that these compounds can inhibit cell proliferation effectively .

- Mechanism of Action : The anticancer activity may be attributed to their ability to induce apoptosis and inhibit tumor growth through various biochemical pathways.

Other Pharmacological Activities

The compound has been associated with multiple other therapeutic effects:

- Anti-inflammatory : Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

- Antidiabetic and Antihypertensive Effects : Some studies suggest that these compounds may help in managing diabetes and hypertension by modulating biochemical pathways involved in glucose metabolism and blood pressure regulation .

Case Studies

Several case studies have documented the effectiveness of this compound and its derivatives:

作用机制

The mechanism of action of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea often involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that include binding to these targets, altering their activity, and thereby affecting cellular processes. This can result in a range of biological effects, from inhibiting microbial growth to modulating inflammatory responses.

相似化合物的比较

Key Observations :

Antimicrobial Activity

Thiadiazole-urea compounds demonstrate broad-spectrum antimicrobial properties. For instance:

- Compounds with methylthio groups (e.g., 3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones) show activity against Staphylococcus aureus and Bacillus subtilis .

- The thiophene moiety in the target compound may enhance Gram-negative activity due to its planar structure, analogous to pyrimidin-2-yl derivatives in .

Anticonvulsant and Antiviral Potential

- Anticonvulsant : Benzylthio-substituted analogs (e.g., 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea) exhibit ED50 values as low as 0.65 μmol/kg in seizure models . The target compound’s methylthio group may offer reduced potency but better metabolic stability.

- Antiviral : While specific data for the target compound are lacking, triazole-thiadiazole hybrids (e.g., compounds in ) are tested against HIV-1/2, suggesting a framework for future evaluations.

In Silico Predictions

Computational studies highlight the urea moiety’s role in hydrogen bonding with enzymes like TMPRSS2 (COVID-19 target) . The thiophen-2-yl group’s electron-rich nature may improve binding affinity compared to phenyl or methoxyphenyl substituents .

生物活性

The compound 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a derivative of thiadiazole and thiourea, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that various thiadiazole derivatives showed potent inhibitory effects against a range of pathogenic bacteria and fungi, with some exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8.0 |

| This compound | S. aureus | 4.0 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. The compound under discussion has shown promising cytotoxic effects against various cancer cell lines. For example, it was reported that thiadiazole derivatives exhibited IC50 values in the nanomolar range against human cervix carcinoma (HeLa) cells and murine leukemia cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.75 |

| L1210 | 0.50 |

Urease Inhibition

Urease inhibitors are critical in treating conditions like urease-positive infections and certain types of kidney stones. Recent studies have shown that thiadiazole derivatives can effectively inhibit urease activity. The compound exhibited an IC50 value of 0.87 µM, indicating its potential as a potent urease inhibitor .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as urease and tyrosinase. The inhibition type has been characterized as non-competitive in certain studies .

- Cell Cycle Arrest : Thiadiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving caspases .

- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives for their anticancer activity. Compound this compound was among those tested and showed significant cytotoxicity against multiple cancer cell lines with minimal toxicity towards normal cells .

常见问题

Q. What are the established synthetic routes for 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiadiazole and urea precursors. Key steps include:

- Intermediate preparation : Reacting 5-(methylthio)-1,3,4-thiadiazol-2-amine with thiophene-2-isocyanate under inert conditions (e.g., dry DCM or toluene) .

- Catalyst selection : Triethylamine (TEA) is commonly used to neutralize HCl byproducts and improve reaction efficiency .

- Temperature optimization : Reflux conditions (e.g., 80–110°C) are critical for achieving high yields; lower temperatures may result in incomplete reactions .

- Solvent effects : Polar aprotic solvents like DMF or THF may enhance solubility of intermediates, but toluene is preferred for its inertness .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation requires a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : To identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm) and confirm urea linkage (NH signals at δ 8.5–9.5 ppm) .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate urea and amine groups .

- X-ray crystallography : For unambiguous confirmation, single-crystal studies reveal bond lengths (e.g., C-S bond: ~1.68 Å) and dihedral angles between thiadiazole and thiophene moieties .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

- Enzyme inhibition : The thiadiazole-thiophene scaffold may target kinases or hydrolases, with IC₅₀ values in the micromolar range .

- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Computational docking : Molecular modeling predicts binding affinity for proteins like NHE3 (sodium/proton exchanger) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies in yields (e.g., 40–75% across studies) arise from:

- Substituent effects : Electron-withdrawing groups on the thiophene ring may sterically hinder urea formation .

- Purification methods : Column chromatography vs. recrystallization can impact recovery rates; HPLC purity >95% is recommended for reproducibility .

- Reaction monitoring : Real-time TLC or in-situ IR spectroscopy helps identify side products (e.g., thiourea derivatives) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

SAR analysis requires:

- Substituent variation : Modifying the methylthio group to ethylthio or sulfonamide alters steric/electronic profiles and bioactivity .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity, while molecular dynamics simulations assess binding stability .

- Biological assays : Parallel testing against enzyme panels (e.g., kinase libraries) identifies selectivity trends .

Q. How can researchers address the compound’s potential toxicity in preclinical studies?

Toxicity profiling involves:

- In vitro assays : HepG2 cell viability assays (MTT) and Ames tests for mutagenicity .

- Metabolic stability : LC-MS/MS analysis of hepatic microsomal degradation identifies reactive metabolites .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods during handling, as per SDS guidelines for similar urea-thiadiazole compounds .

Q. What advanced techniques are used to characterize its solid-state properties?

Beyond basic spectroscopy:

Q. How can researchers mitigate challenges in crystallizing this compound?

Crystallization hurdles include:

Q. What methodologies are employed to study its interactions with biological targets?

Q. How can computational chemistry guide the design of analogs with improved efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。